molecular formula C14H14BrNO3S B2797151 4-bromo-N-(3-hydroxyphenyl)-2,5-dimethylbenzenesulfonamide CAS No. 1018136-27-0

4-bromo-N-(3-hydroxyphenyl)-2,5-dimethylbenzenesulfonamide

Cat. No.: B2797151
CAS No.: 1018136-27-0
M. Wt: 356.23
InChI Key: DJTWDJAUFRJENO-UHFFFAOYSA-N
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Description

4-bromo-N-(3-hydroxyphenyl)-2,5-dimethylbenzenesulfonamide is a chemical compound with a complex structure that includes a bromine atom, a hydroxyphenyl group, and a sulfonamide group

Preparation Methods

The synthesis of 4-bromo-N-(3-hydroxyphenyl)-2,5-dimethylbenzenesulfonamide typically involves multiple steps, including the introduction of the bromine atom and the sulfonamide group. One common method involves the bromination of a precursor compound followed by sulfonation and subsequent coupling with a hydroxyphenyl group. The reaction conditions often require the use of catalysts and specific solvents to achieve the desired product with high yield and purity .

Chemical Reactions Analysis

4-bromo-N-(3-hydroxyphenyl)-2,5-dimethylbenzenesulfonamide undergoes various chemical reactions, including:

Scientific Research Applications

4-bromo-N-(3-hydroxyphenyl)-2,5-dimethylbenzenesulfonamide has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, allowing the creation of more complex molecules for various applications.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It is used in the production of specialty chemicals and materials with specific properties

Mechanism of Action

The mechanism of action of 4-bromo-N-(3-hydroxyphenyl)-2,5-dimethylbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active sites, while the bromine atom and hydroxyphenyl group contribute to the compound’s overall binding affinity and specificity. These interactions can modulate the activity of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

4-bromo-N-(3-hydroxyphenyl)-2,5-dimethylbenzenesulfonamide can be compared with other similar compounds, such as:

Properties

IUPAC Name

4-bromo-N-(3-hydroxyphenyl)-2,5-dimethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14BrNO3S/c1-9-7-14(10(2)6-13(9)15)20(18,19)16-11-4-3-5-12(17)8-11/h3-8,16-17H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJTWDJAUFRJENO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1Br)C)S(=O)(=O)NC2=CC(=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14BrNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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